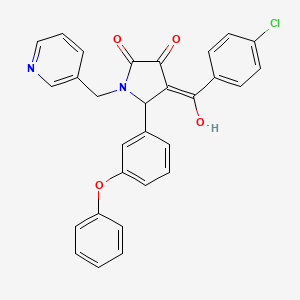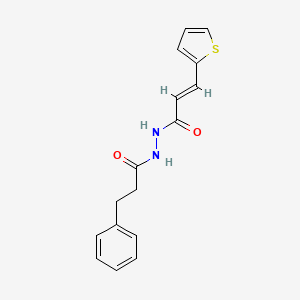
4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine, also known as MMNM, is a small molecule that has been widely used in scientific research. MMNM is a potent inhibitor of the protein-protein interaction between Bcl-xL and Bak, which is a key regulator of apoptosis.
Mécanisme D'action
The mechanism of action of 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine involves the inhibition of the protein-protein interaction between Bcl-xL and Bak. Bcl-xL is an anti-apoptotic protein that inhibits Bak-mediated apoptosis. 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine binds to the hydrophobic groove of Bcl-xL and prevents its interaction with Bak, leading to the activation of Bak-mediated apoptosis.
Biochemical and Physiological Effects:
4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine has been shown to induce apoptosis in cancer cells in vitro and in vivo. In addition, 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine is its selectivity for cancer cells. 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine has been shown to induce apoptosis in cancer cells while sparing normal cells. This selectivity makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine is its low solubility in water, which can limit its use in some experimental settings.
Orientations Futures
There are many future directions for the research on 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine. One direction is the development of more potent and selective inhibitors of the Bcl-xL/Bak interaction. Another direction is the investigation of the role of 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of new drug delivery systems for 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine could improve its efficacy and reduce its toxicity. Overall, 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine is a promising tool for the study of apoptosis and a potential therapeutic agent for cancer treatment.
Méthodes De Synthèse
The synthesis of 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine involves a series of chemical reactions. The first step is the synthesis of 2-(6-methoxy-2-naphthyl)morpholine, which is achieved by the reaction of 2-naphthol with morpholine in the presence of a catalyst. The second step is the synthesis of 2-(4-methylbenzoyl)morpholine, which is achieved by the reaction of 4-methylbenzoyl chloride with morpholine. The final step is the synthesis of 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine, which is achieved by the reaction of 2-(4-methylbenzoyl)morpholine with 2-(6-methoxy-2-naphthyl)morpholine in the presence of a catalyst.
Applications De Recherche Scientifique
4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine has been widely used in scientific research as a tool to study the regulation of apoptosis. Apoptosis is a programmed cell death process that plays a critical role in development, tissue homeostasis, and disease. Dysregulation of apoptosis is associated with many diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine has been shown to selectively induce apoptosis in cancer cells, making it a promising therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
(2-methoxy-4-methylphenyl)-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-16-4-9-21(22(12-16)28-3)24(26)25-10-11-29-23(15-25)19-6-5-18-14-20(27-2)8-7-17(18)13-19/h4-9,12-14,23H,10-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMBMUYVJRHVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(pyridin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440869.png)
![N-cyclopentyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5440871.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5440879.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5440885.png)

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5440906.png)
![N-[2-(1H-imidazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5440918.png)
![1'-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5440920.png)
![5-[1-(3,5-dimethylbenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440921.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5440928.png)



![methyl [4-(4-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5440960.png)